

# Application Notes and Protocols for YK-4-279

## Cell Culture Treatment

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### Compound of Interest

Compound Name: YK-4-279

Cat. No.: B611886

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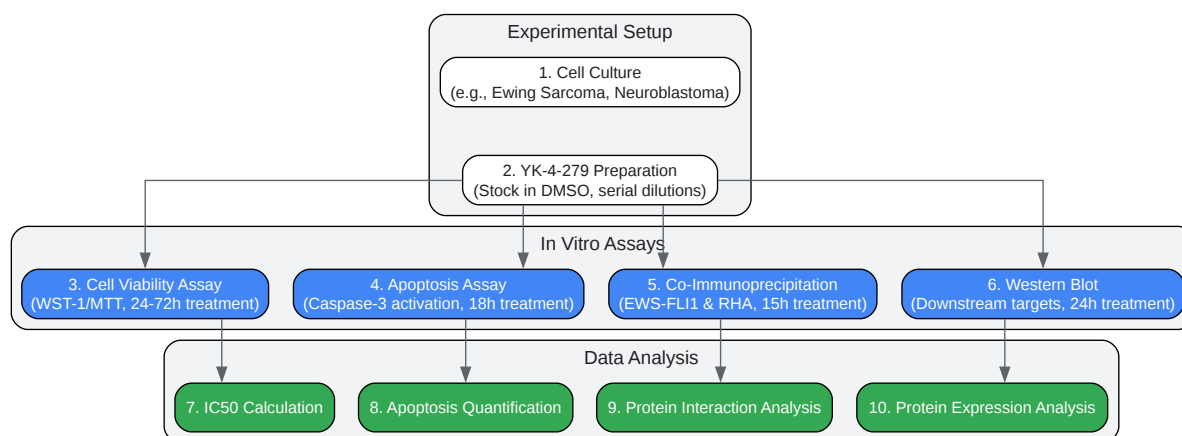
## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **YK-4-279** in cell culture experiments. **YK-4-279** is a small molecule inhibitor that has shown significant promise in targeting cancers driven by ETS family transcription factors, most notably Ewing Sarcoma.

## Mechanism of Action

**YK-4-279** functions by disrupting the protein-protein interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA).[1][2][3][4][5][6][7] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the development of Ewing Sarcoma.[3] By binding to EWS-FLI1, **YK-4-279** inhibits the transcription of its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The (S)-enantiomer of **YK-4-279** is the active form, demonstrating significantly higher potency in disrupting the EWS-FLI1-RHA complex compared to the (R)-enantiomer.[2] While primarily studied in the context of EWS-FLI1, **YK-4-279** has also been shown to inhibit the activity of other ETS transcription factors such as ERG and ETV1 in prostate cancer.[3] In some cancer types like neuroblastoma, **YK-4-279** can induce mitotic arrest and apoptosis through mechanisms that may be independent of ETS-related transcription factors.[8]

Signaling Pathway of **YK-4-279** in EWS-FLI1 Driven Cancers



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